molecular formula C22H16ClN5O2S B2908683 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-51-0

3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2908683
CAS No.: 866811-51-0
M. Wt: 449.91
InChI Key: SZUQLPBNALMUOE-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 895646-91-0, Molecular Weight: 463.94 g/mol) is a triazoloquinazoline derivative featuring a 4-chlorophenyl sulfonyl group and a 3-methylphenylamine substituent . Its structure comprises a fused triazoloquinazoline core, a sulfonyl linkage at position 3, and an aryl amine at position 3. The compound is characterized by high purity (98%) and is primarily utilized in laboratory research for exploring structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-5-4-6-16(13-14)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)31(29,30)17-11-9-15(23)10-12-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUQLPBNALMUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the triazoloquinazoline core, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylphenyl group can yield benzoic acid derivatives, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazoloquinazoline Derivatives

Table 1: Key Structural Analogs and Their Substituents
Compound Name Sulfonyl Group Substituent Amine Substituent Molecular Weight Key Features
Target Compound 4-Chlorophenyl 3-Methylphenyl 463.94 Lab use, high purity
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Isopropylphenyl 507.98 7-Chloro substitution, bulkier amine
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl 477.99 Alkyl-substituted sulfonyl, benzylamine
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 4-Methoxyphenyl 479.92 Electron-rich methoxy group
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl 493.99 Steric hindrance, dual methyl/methoxy
Key Observations :
  • In contrast, phenyl () or dimethylphenyl () sulfonyl groups may alter solubility and steric interactions. Substitutions like 3,4-dimethylphenyl () introduce steric bulk, which could reduce membrane permeability but improve target specificity .
  • Amine Substituent Effects: The 3-methylphenyl group in the target compound balances lipophilicity and steric demands. Comparatively, 4-isopropylphenyl () increases hydrophobicity, while 4-methoxyphenyl () enhances electron density, favoring π-π stacking .

Triazolopyrimidine Derivatives

Table 2: Triazolopyrimidine Analogs with Chlorophenyl Motifs
Compound ID () Substituents Yield Key Features
92 N-(4-Chlorophenyl), dimethylaminomethyl 31% Low yield, rigid structure
93 N-(3-Chlorophenyl), methylaminoethyl 53% Moderate yield, flexible side chain
94 N-(3-Chlorophenyl), dimethylaminomethyl 56% High yield, basic amine
95 N-(3-Chlorophenyl), aminomethyl 11% Low yield, polar functional group
Key Observations :
  • Yields vary significantly (11–56%), with dimethylaminomethyl substituents (e.g., 94) showing higher synthetic efficiency compared to aminomethyl derivatives (95) .

Implications of Structural Differences

  • Physicochemical Properties: The 4-chlorophenyl sulfonyl group in the target compound likely enhances metabolic stability compared to non-halogenated analogs. However, bulkier substituents (e.g., 4-isopropylphenyl in ) may reduce solubility .

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine , with the CAS number 896897-85-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN5O4SC_{16}H_{16}ClN_{5}O_{4}S, with a molecular weight of 353.82 g/mol. The structure includes a triazole ring fused to a quinazoline moiety, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC16H16ClN5O4SC_{16}H_{16}ClN_{5}O_{4}S
Molecular Weight353.82 g/mol
CAS Number896897-85-1
Boiling PointNot available

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to This compound . Research indicates that compounds with similar structures may inhibit specific cancer cell lines through various mechanisms:

  • Inhibition of Tumor Growth : Compounds in the quinazoline family have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
  • Mechanism of Action : The compound may act as an inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and resistance to chemotherapy .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented. For instance, triazole derivatives have demonstrated activity against a range of pathogens:

  • In vitro Studies : Compounds similar to this triazoloquinazoline have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans through disk diffusion methods .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy:

  • Chlorophenyl and Methyl Substituents : The presence of chlorophenyl and methyl groups enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic index.

Study 1: Antitumor Activity Assessment

In a recent study involving various synthesized triazole derivatives, one compound exhibited significant cytotoxicity against several cancer cell lines including Mia PaCa-2 and PANC-1. The study established a correlation between structural modifications and enhanced biological activity .

Study 2: Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial effects of triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications resulted in improved Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

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